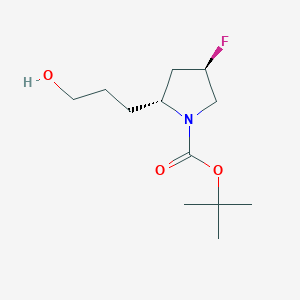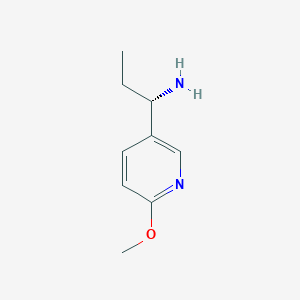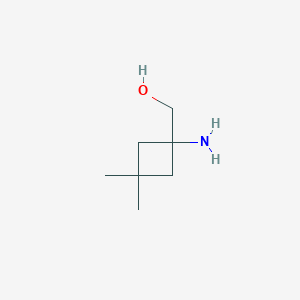![molecular formula C12H19NO5 B15226840 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15226840.png)
2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound that features a unique structural motif. This compound is of significant interest in the field of medicinal chemistry due to its potential applications as a building block for drug discovery and development. The spirocyclic structure imparts distinct physicochemical properties that can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3One common synthetic route includes the cyclization of a suitable precursor under basic conditions to form the spirocyclic core, followed by Boc protection and subsequent oxidation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and appropriate catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents, particularly those targeting central nervous system disorders.
Chemical Biology: Used in the design of chemical probes to study biological pathways and molecular interactions.
Material Science: Incorporated into polymers and materials with unique properties for advanced technological applications .
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The spirocyclic structure allows for unique binding interactions, potentially leading to modulation of biological pathways. The Boc protecting group can be removed under acidic conditions to reveal the active amine, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid
- 8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
- 2-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Uniqueness
The uniqueness of 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid lies in its spirocyclic structure, which imparts distinct physicochemical properties. This structure allows for unique three-dimensional profiles and functionalization opportunities, making it a valuable building block in drug discovery and other scientific research applications .
Properties
Molecular Formula |
C12H19NO5 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-12(7-13)8(9(14)15)4-5-17-12/h8H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
SLVMNOXQVAOPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15226767.png)
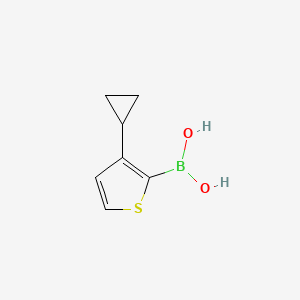
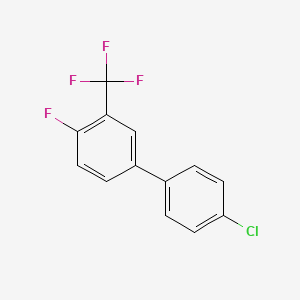
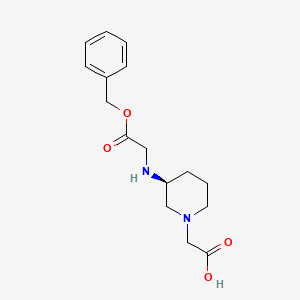
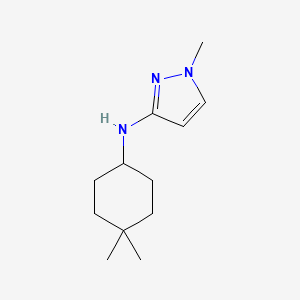
![1-(4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one](/img/structure/B15226818.png)
